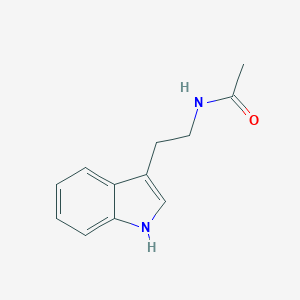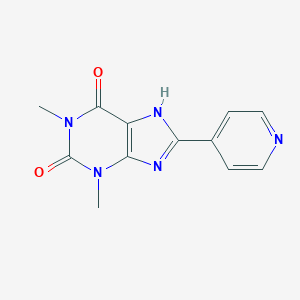
8-(4-Pyridyl)theophylline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(4-Pyridyl)theophylline, also known as 8-4PT, is a xanthine derivative that has been extensively studied for its potential therapeutic applications. It is a potent and selective antagonist of the adenosine A1 receptor, which plays a crucial role in regulating various physiological processes in the body.
Wirkmechanismus
8-(4-Pyridyl)theophylline acts as a selective antagonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed throughout the body. Adenosine A1 receptors play a crucial role in regulating various physiological processes, including neurotransmitter release, cardiovascular function, and immune function. By blocking the adenosine A1 receptor, 8-(4-Pyridyl)theophylline can modulate these processes and potentially provide therapeutic benefits.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 8-(4-Pyridyl)theophylline are complex and varied, depending on the specific system being studied. In general, 8-(4-Pyridyl)theophylline has been shown to modulate neurotransmitter release, improve cognitive function, and reduce inflammation. Additionally, 8-(4-Pyridyl)theophylline has been shown to have cardioprotective effects and to improve blood flow in animal models of ischemic heart disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 8-(4-Pyridyl)theophylline in lab experiments is its selectivity for the adenosine A1 receptor. This allows researchers to specifically target this receptor and study its effects on various physiological processes. However, one limitation of using 8-(4-Pyridyl)theophylline is its relatively low potency compared to other adenosine A1 receptor antagonists. This can make it more difficult to achieve the desired effects in some experiments.
Zukünftige Richtungen
There are many potential future directions for research on 8-(4-Pyridyl)theophylline. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, 8-(4-Pyridyl)theophylline may have potential applications in the treatment of pain, depression, and anxiety disorders. Further research is needed to fully understand the mechanisms underlying the effects of 8-(4-Pyridyl)theophylline and to explore its potential therapeutic applications.
Synthesemethoden
The synthesis of 8-(4-Pyridyl)theophylline involves the reaction of 4-chloropyridine with theophylline in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction yields 8-(4-Pyridyl)theophylline as a white crystalline solid, which can be purified using various methods, including recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
8-(4-Pyridyl)theophylline has been extensively studied for its potential therapeutic applications, particularly in the field of neuropharmacology. It has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, 8-(4-Pyridyl)theophylline has been studied for its potential use in the treatment of pain, depression, and anxiety disorders.
Eigenschaften
CAS-Nummer |
1088-64-8 |
|---|---|
Produktname |
8-(4-Pyridyl)theophylline |
Molekularformel |
C12H11N5O2 |
Molekulargewicht |
257.25 g/mol |
IUPAC-Name |
1,3-dimethyl-8-pyridin-4-yl-7H-purine-2,6-dione |
InChI |
InChI=1S/C12H11N5O2/c1-16-10-8(11(18)17(2)12(16)19)14-9(15-10)7-3-5-13-6-4-7/h3-6H,1-2H3,(H,14,15) |
InChI-Schlüssel |
JYDGYFVFOFEYJU-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CC=NC=C3 |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CC=NC=C3 |
Andere CAS-Nummern |
1088-64-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



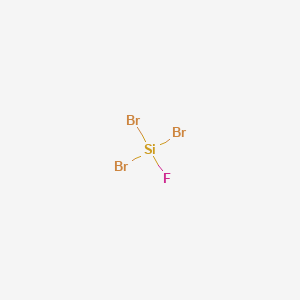
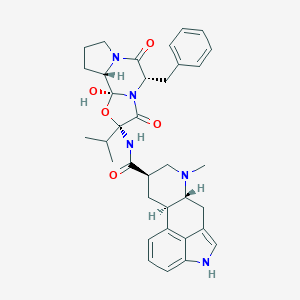
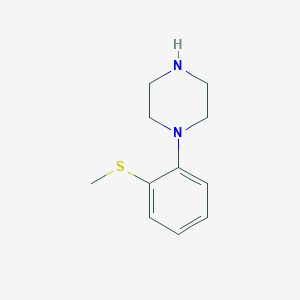
![Dibenzo[fg,ij]phenanthro[2,1,10,9,8,7-pqrstuv]pentaphene](/img/structure/B93916.png)
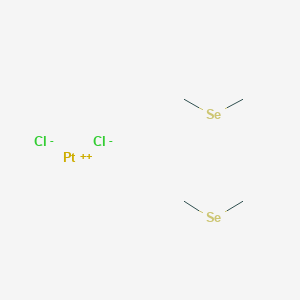
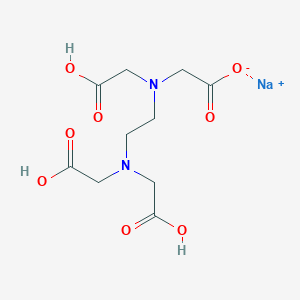

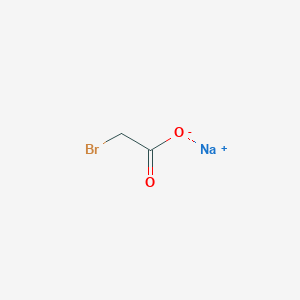
![4-Methoxy-7-methylfuro[2,3-f]chromen-9-one](/img/structure/B93928.png)
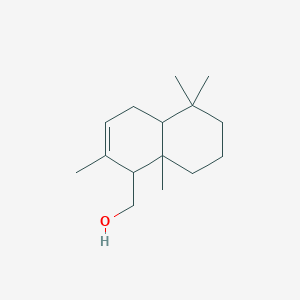
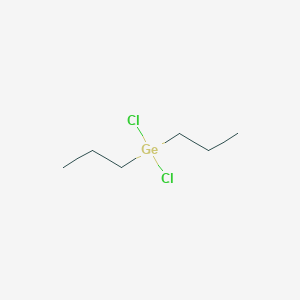

![[(2R,3S,4S,5S,6S)-4,5-Diacetyloxy-6-methoxy-2-methyloxan-3-yl] acetate](/img/structure/B93939.png)
